molecular formula C13H15N3O B6198955 8-cyclopentyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 2375204-84-3

8-cyclopentyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one

Cat. No.: B6198955
CAS No.: 2375204-84-3
M. Wt: 229.3
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Description

8-cyclopentyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-cyclopentyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one typically involves the reaction of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine with a palladium catalyst in a Heck reaction. The intermediate product, an acid, undergoes intramolecular amide exchange in the presence of an acid anhydride to form the desired lactam compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

8-cyclopentyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with different alkyl or aryl groups through coupling reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

    Palladium Catalysts: Used in Heck reactions for the initial synthesis.

    Acid Anhydrides: Employed in the intramolecular amide exchange reaction.

    Bromine: Often used in bromination reactions to introduce bromine atoms at specific positions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in pharmaceutical and organic synthesis applications.

Scientific Research Applications

8-cyclopentyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one is primarily used as a pharmaceutical intermediate . It serves as a building block for the synthesis of more complex molecules, including potential therapeutic agents. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in medicinal chemistry research.

Mechanism of Action

The mechanism of action of 8-cyclopentyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound acts as an inhibitor of CDK4 and CDK6, which are crucial regulators of the cell cycle . By inhibiting these kinases, the compound can potentially halt the proliferation of cancer cells, making it a promising candidate for anticancer drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-cyclopentyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one stands out due to its specific substitution pattern and the presence of a cyclopentyl group, which imparts unique steric and electronic properties. These characteristics enhance its binding affinity and selectivity towards specific biological targets, making it a valuable compound in drug discovery and development.

Properties

CAS No.

2375204-84-3

Molecular Formula

C13H15N3O

Molecular Weight

229.3

Purity

95

Origin of Product

United States

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